N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 4-fluoro-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of N-(4-fluoro-2-methylphenyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylphenol
- 2-fluoro-N-(4-methylphenyl)acetamide
- N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Biological Activity
N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure that includes:
- Fluoro-substituted aromatic ring : Enhances lipophilicity and may influence biological activity.
- Methoxy group : Contributes to reactivity and potential interactions with biological targets.
The compound's chemical formula is C15H14FNO2, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for efficacy against various bacterial strains and fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, although specific pathways remain under investigation.
Anticancer Potential
The compound has shown promise in anticancer studies. It is believed to inhibit tumor cell proliferation by targeting specific molecular pathways involved in cancer growth. For instance, studies on related benzamide derivatives have demonstrated their ability to inhibit kinases associated with cancer progression .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | , |
Anticancer | Inhibits tumor cell proliferation | , |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to act through the following pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell viability in microbial and cancerous cells.
- Cell Signaling Modulation : It may interfere with signal transduction pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
Properties
Molecular Formula |
C15H14FNO2 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
IIRCNAYRYQPJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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